N-Desmethyl Rosiglitazone-d4
CAS No.: 1215407-67-2
Cat. No.: VC0196697
Molecular Formula: C17H13N3O3SD4
Molecular Weight: 347.43
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1215407-67-2 |
---|---|
Molecular Formula | C17H13N3O3SD4 |
Molecular Weight | 347.43 |
IUPAC Name | 5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)/i4D,5D,6D,7D |
SMILES | C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Appearance | Off-White to Pale Beige Solid |
Melting Point | 174-176°C |
N-Desmethyl Rosiglitazone-d4 is the deuterium-labeled form of N-Desmethyl Rosiglitazone, which itself is a primary metabolite of the antidiabetic drug rosiglitazone . The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen containing one proton and one neutron in its nucleus . Deuterium labeling serves an important function in pharmacological research, allowing scientists to track drug metabolism, conduct quantitative analyses, and perform precise pharmacokinetic studies. This compound is primarily used as a reference standard in research settings rather than having direct therapeutic applications. N-Desmethyl Rosiglitazone-d4 represents an important tool in understanding the metabolic fate of rosiglitazone, which has significant implications for diabetes treatment and management . The compound itself is listed under various catalog designations including HY-118788S and is recognized by its unique CAS number: 1215407-67-2 .
Origin and Context
N-Desmethyl Rosiglitazone is formed through the N-demethylation of rosiglitazone, one of the principal metabolic pathways for this drug in humans . Rosiglitazone itself is a thiazolidinedione class medication that functions as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist to decrease hyperglycemia by reducing insulin resistance in patients with type 2 diabetes mellitus . The parent drug, rosiglitazone, was marketed by GlaxoSmithKline under brand names including Avandia (standalone), Avandamet (combined with metformin), and Avandaryl (combined with glimepiride) . Understanding the metabolites of rosiglitazone, including N-Desmethyl Rosiglitazone, has been crucial in evaluating the pharmacokinetic profile, efficacy, and safety of this antidiabetic medication. The deuterated version (N-Desmethyl Rosiglitazone-d4) provides researchers with an invaluable tool to conduct precise metabolic studies and develop sensitive analytical methods for detecting and quantifying this metabolite in biological samples .
Chemical Properties and Structure
Molecular Characteristics
N-Desmethyl Rosiglitazone-d4 is characterized by the molecular formula C17H13D4N3O3S and has a molecular weight of 347.42 g/mol . The compound is typically available as an off-white to pale beige solid with a purity assay of greater than 95% . The chemical name for this compound is 5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione, reflecting its structural elements and deuterium labeling pattern . The deuterium atoms are specifically incorporated at the 2,3,5,6 positions of the phenyl ring in the molecule, creating a stable isotope-labeled version of the parent metabolite. This specific labeling pattern enables researchers to distinguish the compound from its non-deuterated counterpart in analytical studies, providing a valuable internal standard for mass spectrometry-based quantification methods .
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of N-Desmethyl Rosiglitazone-d4:
Property | Value |
---|---|
Molecular Formula | C17H13D4N3O3S |
Molecular Weight | 347.42 g/mol |
Physical Appearance | Off-white to pale beige solid |
CAS Number | 1215407-67-2 |
Purity | >95% |
Category | Isotope-labeled compound |
Storage Condition | As recommended in Certificate of Analysis |
Research Target | Metabolite tracking, pharmacokinetic studies |
Relationship to Rosiglitazone
Metabolic Connection
N-Desmethyl Rosiglitazone is one of the primary metabolites formed during the metabolism of rosiglitazone in humans and experimental animals . Rosiglitazone undergoes extensive metabolism, primarily through the action of cytochrome P450 enzymes, with CYP2C8 playing a major role in human metabolism . The N-demethylation pathway that produces N-Desmethyl Rosiglitazone represents a significant metabolic route for rosiglitazone clearance from the body . Studies have demonstrated that rosiglitazone is rapidly and nearly completely absorbed after oral administration, with an absolute bioavailability of approximately 99% after tablet dosing . The metabolism of rosiglitazone is primarily responsible for its clearance, with N-demethylation and hydroxylation (followed by conjugation) being the major metabolic routes . The deuterated metabolite (N-Desmethyl Rosiglitazone-d4) shares the same metabolic relationship but serves specifically as a research tool rather than occurring naturally in the body .
Pharmacological Context
Rosiglitazone, the parent compound, is a potent PPAR-γ agonist that improves insulin sensitivity in patients with type 2 diabetes . By binding to PPAR receptors in fat cells, rosiglitazone enhances cellular responsiveness to insulin, thereby reducing hyperglycemia . Beyond its antidiabetic effects, research has shown that rosiglitazone treatment demonstrates beneficial effects on biological markers of endothelial dysfunction in patients with type 2 diabetes mellitus . Specifically, rosiglitazone significantly reduces soluble E-selectin by approximately 10.9%, plasminogen activator inhibitor-1 by 36.9%, and tissue plasminogen activator antigen by 22.7% compared to placebo . These effects may be related to improvements in insulin sensitivity and decreases in free fatty acids, suggesting additional cardiovascular benefits beyond glycemic control . Understanding the metabolism of rosiglitazone into N-Desmethyl Rosiglitazone is essential for evaluating both the pharmacokinetic and pharmacodynamic aspects of this medication .
Deuterium Labeling and Its Significance
Principles of Deuterium Labeling
Deuterium labeling represents a sophisticated approach in pharmaceutical research where hydrogen atoms in a molecule are substituted with deuterium, a stable isotope of hydrogen . This technique has gained considerable attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs without significantly altering their pharmacological activity . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules primarily as tracers for quantitation during drug development processes . The strategic replacement of hydrogen with deuterium in N-Desmethyl Rosiglitazone-d4 creates a compound that behaves almost identically to the non-deuterated version in most chemical and biological systems but can be distinguished through mass spectrometry and other analytical techniques. This distinction is crucial for accurate quantification and tracking of the metabolite in complex biological matrices such as plasma, urine, or tissue samples .
Metabolic Pathways
Rosiglitazone Metabolism Overview
The metabolism of rosiglitazone involves several pathways, with N-demethylation and hydroxylation followed by conjugation being the predominant routes . In humans, CYP2C8 appears to play a major role in rosiglitazone metabolism, though other cytochrome P450 enzymes may also contribute to its biotransformation . Following oral administration, rosiglitazone is rapidly absorbed with an absolute bioavailability of approximately 99% after tablet dosing and 95% after solution dosing . Clearance is primarily metabolic, with radioactivity excreted mainly via the urine (approximately 65%) following both oral and intravenous dosing . The time to maximal concentration of radioactivity and the elimination half-life for the metabolites in plasma are significantly longer than for rosiglitazone itself (4-6 hours versus 0.5-1 hour, and approximately 5 days versus 3-7 hours, respectively) . These pharmacokinetic parameters indicate that the metabolites, including N-Desmethyl Rosiglitazone, have distinct disposition characteristics compared to the parent compound.
Formation of N-Desmethyl Rosiglitazone
N-Desmethyl Rosiglitazone is formed through the N-demethylation of rosiglitazone, a reaction catalyzed primarily by CYP2C8 in humans . This metabolic transformation represents one of the main clearance pathways for rosiglitazone in vivo. Studies using rat liver microsomal fractions have provided valuable insights into the kinetics of this reaction . The maximum velocity (Vmax) for the formation of N-Desmethyl Rosiglitazone was found to be 87.29 nmol/min/mg protein, while the Michaelis-Menten constant (Km) was 58.12 μM . In comparison, the formation of ρ-hydroxy rosiglitazone, another major metabolite, showed a Vmax of 51.09 nmol/min/mg protein and a Km of 78.52 μM . These kinetic parameters indicate that the N-demethylation pathway can potentially form higher levels of N-Desmethyl Rosiglitazone than the hydroxylation pathway forming ρ-hydroxy rosiglitazone, a pattern that also occurs in humans . This metabolic similarity suggests that rats could serve as a satisfactory model for studying rosiglitazone metabolism, at least in terms of the major metabolic pathways .
Additional Metabolic Products
Beyond the two main metabolites (N-Desmethyl Rosiglitazone and ρ-hydroxy rosiglitazone), several other metabolites of rosiglitazone have been identified using mass spectrometry with positive electrospray ionization . These include ortho-hydroxy-rosiglitazone (ο-OH-R) and two isomers of N-desmethyl hydroxy-rosiglitazone . Additionally, N-Desmethyl-o-O-sulfate rosiglitazone has been identified as another metabolite of rosiglitazone . The identification of these additional metabolites highlights the complexity of rosiglitazone metabolism and the need for sophisticated analytical techniques to fully characterize its metabolic fate. The availability of deuterium-labeled standards like N-Desmethyl Rosiglitazone-d4 greatly facilitates the detection, identification, and quantification of these metabolites in biological samples . This comprehensive understanding of the metabolic pathways is essential for evaluating the safety, efficacy, and potential drug interactions of rosiglitazone in clinical practice.
Research Applications
Pharmacokinetic Studies
N-Desmethyl Rosiglitazone-d4 serves as a crucial internal standard in pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion (ADME) of rosiglitazone . As a stable isotope-labeled analog of a primary rosiglitazone metabolite, it enables accurate quantification of N-Desmethyl Rosiglitazone in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques . This capability is particularly important for determining the concentration-time profiles of the metabolite in plasma, urine, and other biological matrices, which in turn provides valuable information about the kinetics of rosiglitazone metabolism in vivo . The ability to precisely measure metabolite concentrations contributes to a better understanding of inter-individual variability in drug response, potential drug-drug interactions affecting rosiglitazone metabolism, and the impact of genetic polymorphisms in metabolizing enzymes like CYP2C8 . These pharmacokinetic insights are essential for optimizing dosing regimens, predicting drug exposure in special populations, and ensuring the safe and effective use of rosiglitazone in clinical practice.
Analytical Method Development
The deuterium-labeled N-Desmethyl Rosiglitazone-d4 plays a pivotal role in the development and validation of analytical methods for detecting and quantifying rosiglitazone and its metabolites . As an internal standard, it compensates for variations in sample preparation, injection volume, instrumental response, and matrix effects that can affect the accuracy and precision of analytical measurements . The four deuterium atoms provide sufficient mass difference to avoid interference from the non-labeled metabolite while maintaining similar chromatographic and ionization behavior . This characteristic makes N-Desmethyl Rosiglitazone-d4 ideal for creating robust, sensitive, and selective bioanalytical methods using LC-MS/MS technology. Such methods are essential for supporting clinical pharmacokinetic studies, therapeutic drug monitoring, drug-drug interaction assessments, and regulatory submissions . The availability of high-purity (>95%) N-Desmethyl Rosiglitazone-d4 ensures the reliability of these analytical methods, contributing to the quality and integrity of the resulting pharmacokinetic and metabolic data .
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